molecular formula C20H15N5O B15038100 3-(naphthalen-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(naphthalen-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15038100
M. Wt: 341.4 g/mol
InChI Key: UMUOCMOBGNYVHG-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core substituted at position 3 with a naphthalen-1-yl group and a hydrazide moiety at position 5 modified with an (E)-pyridin-3-ylmethylidene group. The molecular formula is C23H17N5O (calculated based on structural analogs ), with a molecular weight of ~395.42 g/mol. Such derivatives are frequently explored for pharmacological applications, including anticancer and enzyme inhibition activities .

Properties

Molecular Formula

C20H15N5O

Molecular Weight

341.4 g/mol

IUPAC Name

3-naphthalen-1-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H15N5O/c26-20(25-22-13-14-5-4-10-21-12-14)19-11-18(23-24-19)17-9-3-7-15-6-1-2-8-16(15)17/h1-13H,(H,23,24)(H,25,26)/b22-13+

InChI Key

UMUOCMOBGNYVHG-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CN=CC=C4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-1-yl)-N’-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method is the condensation reaction between naphthalen-1-yl hydrazine and pyridin-3-ylmethylidene pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-(naphthalen-1-yl)-N’-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl-pyridin-3-ylmethylidene-pyrazole-5-carboxylic acid, while reduction may produce naphthalen-1-yl-pyridin-3-ylmethylidene-pyrazole-5-carbohydrazine .

Scientific Research Applications

3-(naphthalen-1-yl)-N’-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(naphthalen-1-yl)-N’-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with similar pyrazole-carbohydrazides:

Compound Name R (Pyrazole-3-) R' (Hydrazide) Molecular Weight (g/mol) Key Features/Activities
Target Compound Naphthalen-1-yl Pyridin-3-ylmethylidene ~395.42 High lipophilicity (naphthalene), polar interactions (pyridine)
N′-[(1E)-1-(2-Naphthyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide () 3-Nitrophenyl 2-Naphthylethylidene 399.41 Nitro group enhances electron-withdrawing effects; potential cytotoxicity
3-(3-Ethoxyphenyl)-N′-[(1E)-1-(naphthalen-1-yl)ethylidene]-1H-pyrazole-5-carbohydrazide () 3-Ethoxyphenyl Naphthalen-1-ylethylidene 414.44 Ethoxy group improves solubility; naphthalene enhances binding affinity
3-(Naphthalen-1-yl)-N-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide (CAS 1285521-89-2, ) Naphthalen-1-yl 4-Nitrobenzylidene 401.40 Nitrobenzylidene may confer redox activity; structural similarity to target compound
(E)-1-(4-tert-Butylbenzyl)-3-(4-chlorophenyl)-N'-(5-chloro-2-hydroxyphenylethylidene)-1H-pyrazole-5-carbohydrazide () 4-Chlorophenyl 5-Chloro-2-hydroxyphenylethylidene ~529.37 (estimated) Demonstrated apoptosis induction in A549 lung cancer cells (IC50 = 8.2 µM)

Pharmacological Potential

  • Target Compound: No direct biological data is available in the provided evidence.
  • Nitro-Substituted Analogs : Nitro groups are associated with antimicrobial and antiproliferative activities but may increase toxicity .
  • Chlorophenyl Derivatives : highlights A549 cell growth inhibition (IC50 < 10 µM), indicating pyrazole-carbohydrazides’ relevance in oncology .

Key Research Findings

Substituent Effects: Naphthalene vs. Pyridine vs. Benzylidene: Pyridin-3-ylmethylidene improves water solubility and metal-chelation capacity relative to benzylidene groups .

Crystallography and Structural Validation :

  • SHELX software () is widely used for crystal structure determination of pyrazole derivatives, confirming stereochemistry and hydrogen-bonding networks .

Structure-Activity Relationships (SAR): Electron-Withdrawing Groups (e.g., NO2): Enhance cytotoxicity but may reduce selectivity . Hydrophobic Substituents (e.g., tert-butyl): Improve membrane permeability, as seen in oxazolidine-based KLK6 inhibitors () .

Biological Activity

3-(naphthalen-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, a naphthalene moiety, and a pyridine ring, which contribute to its diverse chemical properties and biological interactions.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H17N5O\text{C}_{20}\text{H}_{17}\text{N}_{5}\text{O}

IUPAC Name: 3-(naphthalen-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide

The mechanism of action for this compound involves its ability to interact with various biological targets, including enzymes and receptors. It can inhibit enzymatic activity by binding to the active site or modulate receptor signaling pathways. The specific molecular interactions depend on the structural characteristics of the compound and the biological context in which it is applied.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 3-(naphthalen-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide demonstrate activity against various bacterial strains. For instance, compounds with similar structural motifs have been tested against E. coli, S. aureus, and Klebsiella pneumoniae, showing promising antibacterial effects .

CompoundTarget PathogenActivity
3-(naphthalen-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazideE. coliModerate
Similar Pyrazole DerivativeS. aureusHigh
Similar Pyrazole DerivativeKlebsiella pneumoniaeModerate

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vivo models, such as carrageenan-induced paw edema in rats. Compounds derived from pyrazole structures have shown efficacy comparable to standard anti-inflammatory drugs like indomethacin .

Anticancer Activity

Preliminary studies suggest that pyrazole derivatives may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The specific mechanisms are under investigation, but they may involve modulation of signaling pathways related to cell growth and survival .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by Burguete et al. synthesized a series of pyrazole derivatives and tested their antibacterial activity against multiple pathogens. The results indicated that certain derivatives exhibited significant inhibition against S. aureus and Pseudomonas aeruginosa .
  • Anti-inflammatory Studies : Research involving carrageenan-induced edema demonstrated that specific pyrazole compounds showed up to 78% inhibition of inflammation after three hours, indicating strong anti-inflammatory properties .
  • Anticancer Potential : Investigations into the anticancer activity of similar compounds revealed that they could effectively inhibit tumor growth in various cancer models, suggesting their potential as therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.